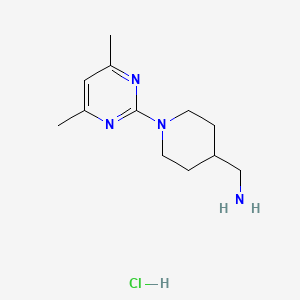

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Descripción

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent. The dimethylpyrimidine moiety confers lipophilicity, which may enhance membrane permeability compared to more polar derivatives. Its synthesis likely involves coupling of a pyrimidine precursor with a piperidine scaffold, followed by hydrochlorination .

Propiedades

IUPAC Name |

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.ClH/c1-9-7-10(2)15-12(14-9)16-5-3-11(8-13)4-6-16;/h7,11H,3-6,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGQEZLRNRWHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride, a compound featuring a piperidine ring substituted with a pyrimidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.76 g/mol. The structure consists of a piperidine ring linked to a dimethylpyrimidine group, which is critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with 4,6-dimethylpyrimidine intermediates. A notable method includes the use of one-pot reactions that enhance yield and reduce environmental impact by minimizing the use of hazardous solvents or catalysts .

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives bearing pyrimidine rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis |

| Compound B | MCF7 | 15 | Cell Cycle Arrest |

| (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine | A549 | 12 | Apoptosis |

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies suggest that it exhibits broad-spectrum activity against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Study: Antimicrobial Testing

A study conducted on several microbial strains demonstrated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways involved in cell signaling.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for cellular metabolism and proliferation.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to other piperidine derivatives suggests it may interact with various neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that the compound may act as a modulator of serotonin receptors, particularly the 5-HT(1A) receptor. This receptor is implicated in mood regulation and anxiety disorders. Studies have shown that derivatives of piperidine can exhibit high affinity for these receptors, suggesting that (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride could be developed into a therapeutic agent for anxiety or depression .

| Study | Findings |

|---|---|

| Dilly et al. (2011) | Demonstrated high affinity of piperazine derivatives for 5-HT(1A) receptors through molecular modeling and pharmacological evaluation. |

Anticancer Potential

Recent studies have highlighted the potential of pyrimidine derivatives in anticancer therapy. The unique structure of this compound may contribute to its efficacy against certain cancer types.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that yield high purity products.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Estimated range based on analogs. †Calculated from molecular formula C12H17ClN4O2S.

Key Observations:

Heterocyclic Diversity :

- The target compound’s 4,6-dimethylpyrimidine group is less polar than methoxy-methylsulfanyl-pyrimidine () or pyridine sulfonamide (), favoring passive diffusion across biological membranes.

- Dihydrobenzofuran-ether analogs () introduce a fused oxygen-containing ring, which may improve metabolic stability compared to pyrimidine derivatives .

Substituent Effects on Bioactivity :

- The dihydrobenzofuran derivative () exhibits dual α2A/5-HT7 antagonism, suggesting substituent bulk and oxygen atoms are critical for receptor engagement.

- Chloropyrimidine derivatives () may exhibit altered binding kinetics due to the electronegative chlorine atom.

Safety and Handling :

- All compounds share common hazards (skin/eye irritation, respiratory toxicity), but sulfonamide-containing derivatives () may pose additional handling risks due to reactive functional groups .

Métodos De Preparación

Synthesis of Piperidin-4-One Intermediates

Piperidin-4-one derivatives serve as crucial intermediates. They are commonly synthesized via Mannich condensation reactions involving:

- Dicarboxylic acid esters,

- Aromatic aldehydes,

- Ammonia or primary amines.

This method yields 2,6-disubstituted piperidin-4-ones, which can be further modified. Recrystallization for purification is typically done using solvents such as ethanol, methanol, or mixtures like methanol-ethyl acetate or dichloromethane/methanol (1:1) to obtain crystalline products exhibiting chair or other conformations of the piperidine ring.

Functionalization of the Pyrimidine Ring

The 4,6-dimethylpyrimidin-2-yl moiety is introduced via substitution reactions starting from 2-amino-4,6-dimethylpyrimidine. Protection of amino groups (e.g., with p-methoxybenzyl chloride) and subsequent iodination or halogenation facilitate further coupling reactions. These steps include:

Reductive Amination to Form Piperidin-4-yl Methanamine

A key step in the preparation is the reductive amination of cyanohydrins or ketone intermediates to introduce the methanamine functionality on the piperidine ring. The process involves:

- Reacting cyanohydrins with pyridin-2-yl-methylamine derivatives in an alcoholic medium (commonly methanol),

- Use of organic tertiary amine bases (e.g., 1,4-diazabicyclo[2.2.2]octane) to render the medium basic,

- Addition of boron hydride reducing agents, especially sodium cyanoborohydride, to facilitate reductive amination,

- Optional addition of metal salts (iron, copper, or zinc salts) as scavengers for cyanide ions to improve safety and yield.

This method yields the desired amine-substituted piperidine intermediate, which can be converted into the hydrochloride salt for isolation.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Mannich condensation | Dicarboxylic acid ester, aromatic aldehyde, ammonia | Ethanol, methanol | Not specified | Produces piperidin-4-one derivatives; recrystallization for purity |

| Amino group protection | p-Methoxybenzyl chloride (PMB-Cl) | Not specified | 95 | Protects amino groups on pyrimidine |

| Iodination | N-Iodosuccinimide (NIS) | Not specified | 98 | Prepares for coupling reactions |

| Coupling with mercaptopyrimidine | CuI/neocuproine catalyst | Not specified | 65 | Forms thiodipyrimidine derivatives |

| Reductive amination | Sodium cyanoborohydride, tertiary amine base | Methanol | Not specified | Converts cyanohydrins to amines; metal salt additives improve reaction efficiency |

| Hydrochloride salt formation | Treatment with HCl | Not specified | Quantitative | Improves compound stability and isolation |

Research Findings and Optimization Notes

- The reductive amination step is sensitive to reaction medium pH; a basic environment facilitated by tertiary amines enhances yield and selectivity.

- Sodium cyanoborohydride is preferred over other hydrides for its mild reducing properties, minimizing side reactions and decomposition.

- Metal salts such as iron(II) sulfate act as cyanide scavengers, reducing toxicity and improving purification outcomes.

- Protection and deprotection of amino groups on the pyrimidine ring are crucial to avoid unwanted side reactions during coupling and functionalization.

- Recrystallization solvents and conditions significantly affect the purity and crystal form of piperidin-4-one intermediates, influencing downstream reaction efficiency.

Q & A

Q. Methodological Answer :

- Structural Confirmation : High-resolution NMR (1H, 13C, DEPT-135) and FT-IR for functional group analysis .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ = 296.2) .

Advanced: How can researchers integrate theoretical frameworks (e.g., QSAR) into experimental design?

Methodological Answer :

Link empirical data to computational models:

QSAR Development : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .

Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to explain reactivity trends .

Validation : Compare predicted vs. experimental IC50 values in enzyme inhibition assays, adjusting for solvation effects .

Basic: What are the critical parameters for optimizing solubility in biological assays?

Q. Methodological Answer :

- Solvent Selection : Use DMSO for stock solutions (≤10 mM) and dilute in assay buffers (e.g., PBS) to prevent precipitation .

- pH Adjustment : For ionizable amines (pKa ~8–10), use citrate buffers (pH 4–6) to enhance aqueous solubility .

- Co-Solvents : Add β-cyclodextrin (5% w/v) to improve dissolution without disrupting cell membranes .

Advanced: What strategies address batch-to-batch variability in pharmacological studies?

Q. Methodological Answer :

- Quality Control : Implement LC-MS purity thresholds (>98%) and NMR batch-specific certificates .

- Normalization : Express activity data relative to internal standards (e.g., AZD8931 ).

- Meta-Analysis : Pool data from multiple batches using random-effects models to account for variability .

Advanced: How can researchers design studies to elucidate metabolic pathways in vivo?

Q. Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs to track metabolites via LC-MS/MS .

- Microsomal Incubations : Use liver S9 fractions (human/rat) to identify phase I/II metabolites .

- In Silico Prediction : Apply software like Meteor (Lhasa Ltd.) to forecast plausible biotransformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.